A Technical Guide to the Synthesis and Characterization of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
A Technical Guide to the Synthesis and Characterization of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for synthesizing a variety of derivatives with potential therapeutic applications. This guide details its synthesis, characterization, and role in developing new biologically active molecules.
Physicochemical and Structural Data
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (CAS No. 75423-15-3) is a stable, solid compound.[1] Its key properties are summarized below, providing a foundational understanding of the molecule for experimental design.
| Property | Value | Reference |
| CAS Number | 75423-15-3 | [2][3] |
| Molecular Formula | C₄H₆N₄OS | [2][3] |
| Molecular Weight | 158.18 g/mol | [2][3] |
| Appearance | White to Almost white powder/crystal | |
| Melting Point | 141.0 - 145.0 °C | |
| Purity | >98.0% | |
| XLogP3 | -0.3 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
Synthesis Protocols
The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is typically achieved through the hydrazinolysis of its corresponding ester precursor. This compound then serves as a versatile intermediate for further reactions, such as condensation with aldehydes to form bioactive hydrazones.[1][4]
Caption: General workflow for the synthesis of the title compound and its subsequent derivatives.
2.1. Experimental Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
This protocol is based on the common synthetic route involving the reaction of the corresponding ester with hydrazine.[4]
-
Reactants :
-
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent)
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Hydrazine hydrate (excess)
-
Ethanol (as solvent)
-
-
Procedure :
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in ethanol in a round-bottomed flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture under reflux for a period sufficient to complete the reaction (typically monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under vacuum.
-
The resulting precipitate, 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
2.2. Experimental Protocol: Synthesis of Hydrazide-Hydrazone Derivatives
This protocol describes the condensation reaction of the title compound with an aldehyde to yield bioactive derivatives.[1]
-
Reactants :
-
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol)
-
Appropriate substituted aldehyde (0.01 mol)
-
Ethanol (96%, 15 mL)
-
-
Procedure :
-
Place 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol) in a round-bottomed flask and dissolve it in 15 mL of 96% ethanol.
-
Add the substituted aldehyde (0.01 mol) to the solution.
-
Heat the solution under reflux for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Store the flask in a refrigerator for 24 hours to facilitate precipitation.
-
Collect the resulting solid product by filtration, wash with cold ethanol, and dry. The yields for such reactions are reported to be in the range of 57–98%.[1]
-
Characterization
The structural integrity and purity of the synthesized 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives are confirmed using a suite of standard analytical techniques.
Caption: Standard workflow for the analytical characterization of the synthesized compounds.
Successful synthesis of derivatives is confirmed by spectral data.[1] The following table summarizes key spectroscopic features observed in the characterization of hydrazide-hydrazone derivatives.
| Technique | Feature | Observed Range / Value | Significance |
| ¹H NMR | NH group singlet | 12.10–12.87 ppm | Confirms the presence of the hydrazone linkage.[1] |
| ¹H NMR | =CH group singlet | 8.06–8.63 ppm | Confirms the successful condensation with the aldehyde.[1] |
| FT-IR | N-H stretching | Varies | Indicates the presence of the hydrazide group. |
| FT-IR | C=O stretching | Varies | Indicates the amide carbonyl group. |
| Elemental Analysis | C, H, N, S % | Calculated vs. Found | Confirms the elemental composition of the new compound.[1] |
Applications in Drug Discovery and Development
The 1,2,3-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[5] 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide acts as a key intermediate for creating hybrid molecules with enhanced therapeutic potential. The hydrazide-hydrazone moiety is particularly noted for its contribution to bioactivity.[1]
Caption: Role of the title compound as a precursor for diverse biologically active agents.
The diverse biological activities demonstrated by derivatives include:
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Antimicrobial Activity : Derivatives have shown notable effects, particularly against Gram-positive bacteria.[1]
-
Antifungal Properties : The 1,2,3-thiadiazole core is present in various compounds screened for antifungal efficacy.[5]
-
Antiviral and Anticancer Potential : The broader class of 1,2,3-thiadiazole hybrids has been investigated for a myriad of biomedical applications, including as antiviral and anticancer agents.[5]
The versatility of the carbohydrazide group allows for its reaction with numerous electrophiles, making it a valuable starting point for generating large libraries of compounds for high-throughput screening in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | C4H6N4OS | CID 1419752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
